molecular formula C12H20N2O B2892044 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole CAS No. 1216074-97-3

5-(tert-Butyl)-2-(piperidin-4-yl)oxazole

Cat. No.: B2892044
CAS No.: 1216074-97-3
M. Wt: 208.305
InChI Key: GEFFUXRYLHOACO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(piperidin-4-yl)oxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile heterocyclic building block. Compounds featuring an oxazole ring linked to a piperidine moiety are recognized as privileged structures in pharmaceutical research due to their wide range of potential biological activities . The oxazole core is a key pharmacophore found in compounds investigated for various therapeutic areas, including as potential anticancer agents . Specifically, heterocyclic scaffolds like this one are valued for their structural similarity to nucleic purine bases, making them candidates for the development of antimetabolites that can interfere with nucleic acid synthesis in disease models . Furthermore, the piperidin-4-yl-oxazole structure is an important amino acid-like component that can be utilized to create novel peptide-like structures and chemical libraries for the identification of small molecule protein ligands . This compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full potential in their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-piperidin-4-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFFUXRYLHOACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Tert Butyl 2 Piperidin 4 Yl Oxazole and Structural Analogues

Retrosynthetic Analysis of the 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Oxazole (B20620) Ring System

The central oxazole ring of this compound can be disconnected in several ways to identify potential synthetic precursors. A common and effective strategy involves breaking the C-O and C-N bonds of the oxazole ring.

One logical disconnection is across the C2-N3 and C5-O1 bonds. This approach leads to two primary fragments: a synthon corresponding to the piperidine-4-carboxamide and another representing the tert-butyl-substituted α-haloketone. This is a classic approach in oxazole synthesis, often realized through the Robinson-Gabriel synthesis or related methods.

Another powerful disconnection strategy is based on the Van Leusen oxazole synthesis. nih.govorganic-chemistry.org This approach disconnects the oxazole at the C4-C5 and O1-C2 bonds, leading to pivaldehyde (as a precursor to the tert-butyl group at C5) and a derivative of piperidine-4-carboxylic acid that can be converted to an isocyanide, specifically tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org

A third disconnection can be envisioned through a [3+2] cycloaddition pathway. This would involve a nitrile oxide derived from a piperidine (B6355638) precursor and an alkyne bearing a tert-butyl group.

Strategies for Functionalizing the Piperidine Moiety at Position 4

One approach is to start with a pre-functionalized piperidine derivative, such as piperidine-4-carboxylic acid or its corresponding amide or nitrile. These starting materials are readily available and provide a direct handle for elaboration into the oxazole ring. For instance, piperidine-4-carboxamide can be a key building block in a condensation reaction with an α-haloketone.

Alternatively, the piperidine ring can be formed or functionalized during the synthesis. For example, a precursor containing a pyridine (B92270) ring could be reduced to a piperidine late in the synthetic sequence. nih.gov Another strategy involves the use of Zincke imine intermediates, which allows for a pyridine ring-opening and ring-closing approach to generate N-substituted piperidines that could be adapted for C4 functionalization. researchgate.netchemrxiv.org

The choice of protecting group for the piperidine nitrogen is also a critical consideration. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group is often employed to prevent side reactions and can be removed in the final steps of the synthesis.

Established Synthetic Routes for Oxazole Ring Formation

Several well-established methods for the synthesis of substituted oxazoles can be adapted for the preparation of this compound.

Exploration of Cycloaddition Reactions in Oxazole Synthesis (e.g., Van Leusen Oxazole Synthesis)

The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgmdpi.com In the context of the target molecule, this reaction would involve the condensation of pivaldehyde (trimethylacetaldehyde) with a TosMIC derivative of a protected piperidine.

The mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the oxazole ring. nih.gov This method is particularly advantageous for installing the 5-tert-butyl group.

Reactant 1 Reactant 2 Key Features Reference
PivaldehydePiperidine-derived TosMICForms 5-substituted oxazoles mdpi.com
AldehydesTosMICGeneral and versatile method wikipedia.org

Catalytic Approaches to Oxazole Annulation (e.g., Copper-Catalyzed, Palladium-Catalyzed)

Transition metal catalysis offers efficient and often milder conditions for the synthesis of oxazoles.

Copper-Catalyzed Synthesis: Copper catalysts have been employed in various strategies for oxazole synthesis. One approach involves the copper-catalyzed aerobic oxidative dehydrogenative cyclization of imines. rsc.org Another method describes a cascade reaction of alkenes with azides to form 2,5-disubstituted oxazoles. rsc.org These methods could potentially be adapted by using appropriate piperidine- and tert-butyl-containing precursors. Copper salts, in conjunction with ruthenium(II) porphyrin, have also been used to catalyze the cyclization of benzene (B151609) carboxylic acids and phenylacetylenes to form 2,5-disubstituted oxazoles. nih.govacs.org

Palladium-Catalyzed Synthesis: Palladium catalysis is a powerful tool for C-H activation and cross-coupling reactions, which can be leveraged for oxazole synthesis. rsc.org For instance, the direct C-H bond arylation of oxazoles with aryl chlorides, catalyzed by a palladium-NHC complex, provides a route to 2-aryl oxazoles. acs.org While not directly applicable to the piperidine substituent, related methodologies for C-H functionalization could be envisioned. Palladium-catalyzed heteroarylation at the C-2 position of oxazolines is another relevant strategy. nih.gov

Catalyst Reaction Type Advantages Reference
CopperAerobic oxidative cyclizationMild conditions, use of air as oxidant rsc.org
PalladiumC-H activation/cross-couplingHigh efficiency and selectivity rsc.orgacs.org

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave irradiation has emerged as a valuable technique in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions under solvent-free or greener conditions. eurekaselect.com

The synthesis of 5-substituted oxazoles via a [3+2] cycloaddition reaction of aldehydes with TosMIC can be significantly enhanced using microwave irradiation, reducing reaction times from hours to minutes. acs.org Microwave-assisted synthesis has been successfully applied to the formation of various five-membered nitrogen-containing heterocycles, demonstrating its broad utility. lew.ro This technique is particularly beneficial for high-throughput synthesis and library generation of oxazole derivatives. The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts. tandfonline.com

Technique Key Advantages Applicable Reactions Reference
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiencyVan Leusen Oxazole Synthesis, Cycloadditions eurekaselect.comacs.org

Methodologies for Incorporating the Piperidin-4-yl Moiety

The introduction of the piperidin-4-yl group onto the oxazole ring can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods can be broadly categorized into direct coupling of a pre-functionalized piperidine, post-cyclization functionalization of the oxazole, and stereoselective approaches for chiral analogues.

Direct C-C or C-N Coupling Methodologies

Direct coupling methods involve the formation of a carbon-carbon or carbon-nitrogen bond between a pre-formed piperidine ring and the oxazole core. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. Reactions such as the Suzuki, Stille, and Negishi couplings can be employed to connect a 2-halooxazole with a suitable piperidine-4-yl organometallic reagent. wikipedia.orgwikipedia.orgnih.gov

For instance, a 2-bromo or 2-chlorooxazole (B1317313) can be coupled with N-Boc-piperidine-4-boronic acid or its esters in a Suzuki reaction. wikipedia.org Similarly, a Stille coupling could utilize N-Boc-4-(tributylstannyl)piperidine as the coupling partner. wikipedia.org The Negishi coupling offers another alternative, using a 4-piperidylzinc halide. nih.gov These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed efficiently. The choice of reaction conditions, including the catalyst system and solvent, can be crucial for achieving high yields and minimizing side reactions.

Another approach involves the construction of the oxazole ring from a piperidine-containing precursor. For example, the reaction of a β-enamino ketoester derived from an N-Boc-piperidine derivative with hydroxylamine (B1172632) hydrochloride can yield a 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate. nih.gov

Coupling ReactionPiperidine ReagentOxazole ReagentCatalyst System
Suzuki CouplingN-Boc-piperidine-4-boronic acid/ester2-HalooxazolePd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K3PO4)
Stille CouplingN-Boc-4-(tributylstannyl)piperidine2-HalooxazolePd catalyst (e.g., Pd(PPh3)4)
Negishi CouplingN-Boc-4-(halozinc)piperidine2-HalooxazolePd catalyst (e.g., PdCl2(PPh3)2)

Post-Cyclization Functionalization of the Oxazole Ring with Piperidine

An alternative strategy is to introduce the piperidine moiety after the formation of the oxazole ring. This can be achieved through direct C-H functionalization, a rapidly evolving field in organic synthesis. nih.govbeilstein-journals.orgacs.org Palladium-catalyzed direct arylation reactions have been developed for oxazoles, allowing for the formation of C-C bonds at the C2 or C5 position with various (hetero)aryl partners. nih.govbeilstein-journals.orgresearchgate.net While direct C-H amination of an oxazole with piperidine is challenging, a related approach could involve the coupling of a 2-halooxazole with piperidine under conditions that promote C-N bond formation.

Rhodium-catalyzed C-H functionalization has also been explored for the α-C–H functionalization of N-heterocycles like piperidine, which could potentially be adapted for coupling with an oxazole derivative. acs.org Furthermore, photoredox catalysis is an emerging tool for the direct C-H functionalization of heterocycles and could offer a mild route for the late-stage introduction of a piperidine group onto an oxazole core. acs.org

Stereoselective Synthetic Approaches for Piperidine Chirality (if applicable to specific analogues)

For analogues of this compound where the piperidine ring contains stereocenters, stereoselective synthetic methods are required. The synthesis of highly substituted piperidines with defined stereochemistry is a significant area of research. nih.gov

One common approach is the hydrogenation of substituted pyridine precursors using chiral catalysts. nih.gov Asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts with chiral P,N-ligands can provide enantioenriched piperidines. nih.gov Additionally, multicomponent reactions can be employed to construct the piperidine ring with high stereocontrol. For example, a four-component stereoselective synthesis of polysubstituted piperidines has been reported. beilstein-journals.org

These stereochemically defined piperidine precursors can then be incorporated into the final oxazole structure using the direct coupling or ring-formation methodologies described in section 2.3.1.

Synthetic Approaches for the tert-Butyl Substituent Introduction

The bulky tert-butyl group at the C5 position of the oxazole ring significantly influences the compound's properties. Its introduction can be accomplished either by using a precursor already containing the tert-butyl group or by adding it at a later stage of the synthesis.

Pre-functionalization of Precursors with tert-Butyl Groups

A straightforward method for introducing the tert-butyl group is to start with a precursor that already contains this moiety. For example, the synthesis of 5-(tert-Butyl)oxazole-2-carboxylic acid provides a building block where the tert-butyl group is already in place at the desired position. bldpharm.com This carboxylic acid can then be converted to the corresponding 2-(piperidin-4-yl)oxazole through standard amide coupling with 4-aminopiperidine (B84694) followed by cyclodehydration, or via a Curtius or Hofmann rearrangement of the corresponding amide to an amine, which could then be further functionalized. wikipedia.orgwikipedia.org

The van Leusen oxazole synthesis is another powerful tool where an aldehyde is reacted with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. wikipedia.orgijpsonline.com By using pivalaldehyde (2,2-dimethylpropanal) as the aldehyde component, the 5-tert-butyl-oxazole core can be directly constructed.

PrecursorSynthetic MethodResulting Intermediate
Pivalaldehydevan Leusen Oxazole Synthesis5-tert-Butyloxazole
3,3-Dimethylbutanoic acid derivativeRobinson-Gabriel Synthesis5-tert-Butyl-2-substituted oxazole
Commercially available 5-(tert-Butyl)oxazole-2-carboxylic acidAmide formation/rearrangement2-Amino-5-tert-butyloxazole derivative

Late-Stage tert-Butyl Installation Methods

Introducing the tert-butyl group at a later stage of the synthesis can be advantageous in certain synthetic routes. However, direct electrophilic substitution on the oxazole ring can be challenging due to the ring's reactivity and potential for multiple substitution products. Electrophilic aromatic substitution on oxazoles typically occurs at the C5 position, but requires activating groups. semanticscholar.org

Radical tert-butylation offers a potential late-stage functionalization strategy. Methods using tert-butyl nitrite (B80452) or other radical initiators could potentially be applied to an appropriate oxazole precursor. nih.govresearchgate.net However, the selectivity and efficiency of such reactions on the oxazole core would need careful optimization.

Late-stage functionalization of complex molecules is an active area of research, and while direct late-stage tert-butylation of an oxazole ring is not widely documented, the development of new C-H activation and functionalization methods may provide future routes for this transformation.

Optimization of Reaction Conditions and Yields in Academic Research

In academic research, the development of synthetic routes for compounds like this compound and its analogues is invariably accompanied by a rigorous optimization of reaction conditions to maximize yields and ensure reproducibility. This process involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, reaction time, and the nature of reagents and bases. The goal is to identify a set of conditions that provides the desired product in the highest possible yield and purity, while minimizing side reactions and simplifying purification.

A common strategy for the formation of 5-substituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. nih.gov The efficiency of this reaction is highly dependent on the chosen conditions. Researchers have explored various bases, such as potassium carbonate, and solvents like methanol, often under reflux, to drive the reaction to completion. nih.gov Microwave-assisted van Leusen synthesis has also been reported as a method to improve reaction efficiency and yield for certain 5-aryl-1,3-oxazoles. nih.gov

The optimization process for heterocyclic compounds structurally related to this compound provides valuable insights into the key parameters that are typically fine-tuned. For instance, in the synthesis of the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a close structural analogue, a detailed screening of bases was conducted for the cyclization step. nih.gov The study found that while organic amine bases and sodium hydride gave poor conversion, hydroxide (B78521) and alkoxide bases were superior, with sodium methoxide (B1231860) ultimately being chosen as the optimal base. nih.gov This highlights the critical role of base selection in achieving high yields for the cyclization step that forms the oxazole or related oxazoline ring.

The following table, adapted from research on a pyridinooxazoline analogue, illustrates a typical base screening process aimed at optimizing the yield of the cyclization product.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DBUCH3CN8012<5
2TriethylamineCH3CN8012<5
3NaHTHF23225
4KOHt-BuOH80175
5KOt-BuTHF23180
6NaOMeMeOH23185

Similarly, solvent choice is paramount for both reaction rate and yield. In a calcium-catalyzed route to 5-amino-oxazoles, a variety of solvents were screened. nih.gov It was discovered that ethyl acetate, despite the oxophilic nature of the calcium catalyst, provided the best combination of yield, reaction time, and reproducibility. nih.govqub.ac.uk The reaction was notably fast, often completing within minutes. nih.govqub.ac.uk

For more complex structural analogues, multi-step syntheses may involve modern coupling reactions, each requiring its own optimization. The synthesis of a tert-butyl-containing oxazole intermediate via a palladium-catalyzed Suzuki reaction demonstrated the systematic optimization of multiple parameters. drpress.org The study identified that the best yield (96.7%) was achieved with a specific combination of catalyst (Pd(PPh3)4), base (Na2CO3), solvent system (DME:H2O), reactant ratio, temperature, and reaction time. drpress.org

The data below summarizes the findings from the optimization of this Suzuki coupling reaction for a complex oxazole analogue.

ParameterConditionResult
Reactant Ratio (Compound 1:2)1:2Optimal Yield: 96.7%
CatalystPd(PPh3)4
BaseNa2CO3
Solvent (v/v)DME:H2O (2:1)
Temperature90°C
Time6 hours

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butyl 2 Piperidin 4 Yl Oxazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through a series of one- and two-dimensional experiments, it is possible to map out the complete carbon framework and the relative positions of protons, confirming the molecular constitution.

High-Resolution ¹H NMR Spectroscopy for Proton Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole is expected to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group, containing nine equivalent protons, should produce a sharp singlet, typically observed in the upfield region of the spectrum. The single proton on the oxazole (B20620) ring (H-4) is expected to appear as a singlet in the aromatic region.

The piperidine (B6355638) ring protons present a more complex pattern due to their diastereotopic nature in the common chair conformation. The proton at C4, which is attached to the oxazole ring, will appear as a multiplet. The protons on carbons C2/C6 and C3/C5 are chemically equivalent by symmetry but magnetically inequivalent, resulting in complex multiplets for the axial and equatorial protons. The coupling constants (J-values) between adjacent protons are diagnostic of their relative orientation; large couplings (typically 10-13 Hz) are observed between diaxial protons, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. The NH proton of the piperidine ring typically appears as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
tert-Butyl (-C(CH₃)₃)~1.3Singlet (s)N/A
Oxazole H-4~7.0 - 7.2Singlet (s)N/A
Piperidine H-4~3.0 - 3.2Multiplet (m)-
Piperidine H-2eq, H-6eq~3.1 - 3.3Multiplet (m)-
Piperidine H-2ax, H-6ax~2.7 - 2.9Multiplet (m)-
Piperidine H-3eq, H-5eq~2.0 - 2.2Multiplet (m)-
Piperidine H-3ax, H-5ax~1.7 - 1.9Multiplet (m)-
Piperidine N-HVariable (broad)Broad Singlet (br s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, eight distinct signals are expected. The oxazole ring carbons (C2, C4, and C5) resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The C2 and C5 carbons, being attached to nitrogen and oxygen respectively, show significant shifts. The piperidine carbons (C2/C6, C3/C5, and C4) appear in the aliphatic region. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Oxazole C2~160 - 165
Oxazole C5~150 - 155
Oxazole C4~120 - 125
Piperidine C2/C6~45 - 50
Piperidine C3/C5~30 - 35
Piperidine C4~35 - 40
tert-Butyl C(CH₃)₃~32 - 35
tert-Butyl C(CH₃)₃~28 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemical Confirmation

While 1D NMR spectra suggest a structure, 2D NMR experiments are essential for unambiguous confirmation. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which is invaluable for tracing the connectivity within the piperidine ring. It would show correlations between H4 and the H3/H5 protons, which in turn would correlate with the H2/H6 protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This experiment allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the link from the piperidine H4 proton to the oxazole C2 carbon, and from the tert-butyl protons to the oxazole C5 and C4 carbons, confirming the substitution pattern of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can confirm stereochemical details, such as the chair conformation of the piperidine ring and the equatorial orientation of the bulky oxazole substituent, by showing correlations between protons that are close in space but not necessarily through bonds, such as between axial protons on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). For this compound (C₁₂H₂₀N₂O), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.

The fragmentation pattern in mass spectrometry can also offer structural clues. Common fragmentation pathways for oxazoles involve cleavage of the ring, while piperidine derivatives often undergo ring-opening or alpha-cleavage adjacent to the nitrogen atom. clockss.orgnih.gov

Table 3: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₂H₂₁N₂O⁺209.16484

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the functional groups present in a compound. vscht.cz The spectrum for this compound would be expected to show several characteristic absorption bands. The N-H stretch of the secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations from the tert-butyl and piperidine groups are expected just below 3000 cm⁻¹. The characteristic stretching vibrations of the oxazole ring, including C=N and C=C bonds, typically appear in the 1500-1680 cm⁻¹ region. A strong absorption corresponding to the C-O-C stretch of the oxazole ether linkage would be visible in the 1000-1150 cm⁻¹ range. specac.comwiley.compressbooks.pub

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Piperidine N-HStretch3300 - 3500 (medium, broad)
Aliphatic C-HStretch2850 - 2980 (strong)
Oxazole C=NStretch1650 - 1680 (medium)
Oxazole C=CStretch1500 - 1600 (medium)
Oxazole C-O-CStretch1050 - 1150 (strong)

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. rsc.org

For this compound, a crystal structure would confirm the planarity of the oxazole ring and the connectivity to the piperidine ring at the C4 position. It would also reveal the solid-state conformation of the piperidine ring, which is expected to adopt a stable chair form. In this conformation, the bulky 5-tert-butyl-oxazol-2-yl substituent would preferentially occupy the equatorial position to minimize steric hindrance. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing arrangement. While X-ray crystallographic data for the specific title compound is not publicly available, studies on related oxazole and piperidine derivatives confirm the utility of this technique for unambiguous structural and conformational analysis. researchgate.netscielo.br

Medicinal Chemistry and Pharmacological Investigations of 5 Tert Butyl 2 Piperidin 4 Yl Oxazole in Preclinical Research

In Vitro Pharmacological Activity Profiling

Enzyme Inhibition Studies and Mechanistic Insights

No specific studies detailing the enzyme inhibitory activity of 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole have been reported. Research on analogous structures suggests that the oxazole (B20620) scaffold can be incorporated into molecules designed as enzyme inhibitors. For instance, derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine (B3046484) have been identified as tubulin inhibitors, indicating that the piperidine-heterocycle combination can target enzymatic proteins. nih.gov Similarly, isoxazole (B147169) derivatives containing a tert-butyl group have been investigated as inhibitors of enzymes like Mycobacterium tuberculosis pantothenate synthetase. nih.gov However, without direct experimental evidence, the specific enzyme targets and inhibitory mechanisms of this compound remain uncharacterized.

Receptor Agonist/Antagonist Activity Assessments

There is no available data on the receptor agonist or antagonist activities of this compound. Related compounds containing a piperidinyl-oxadiazole core have been shown to act as agonists for targets such as the human caseinolytic protease P (HsClpP), which is considered an anticancer strategy. nih.gov Furthermore, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key receptor in angiogenesis. nih.gov These findings highlight the potential for such scaffolds to interact with biological receptors, though the specific profile for this compound has not been determined.

Modulation of Protein-Protein Interactions (PPIs) in Biological Systems

There is no information available that directly links this compound to the modulation of protein-protein interactions (PPIs). The targeting of PPIs is a significant area of drug discovery, aiming to disrupt or stabilize the interactions between proteins that drive disease processes. nih.govnih.gov Small molecules are increasingly being developed for this purpose, often targeting allosteric or orthosteric sites to affect protein complex formation. nih.gov While the chemical structure of this compound could potentially serve as a scaffold for a PPI modulator, no such activity has been investigated or reported.

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial properties of this compound have not been specifically documented. However, the oxazole ring is a core component of many compounds with known antimicrobial activity. iajps.com Thiazole (B1198619) derivatives containing a tert-butylphenyl group linked to an oxadiazole have shown promise as orally available antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other research into piperidine-fused triazoles has also revealed significant antibacterial and antifungal potential. researchgate.net Similarly, various 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and tested, showing activity against bacterial strains like Bacillus subtilis and fungi such as Candida albicans. iajps.comfrontiersin.orgscielo.br These findings suggest that the structural components of this compound are favorable for antimicrobial activity, but direct testing is required for confirmation.

Antiviral Activity Investigations

No studies investigating the antiviral activity of this compound could be identified. The broader family of nitrogen-containing heterocycles, including oxadiazoles, has been a source of compounds with antiviral properties. nih.gov For instance, derivatives of 1,3,4-oxadiazole have been designed and synthesized to show activity against plant viruses like the Tobacco Mosaic Virus (TMV). nih.gov While these precedents exist for related chemical classes, the specific antiviral potential of this compound remains unexplored.

Following a comprehensive search of scientific literature and patent databases, no specific preclinical pharmacological data was found for the chemical compound “this compound”. The searches for in vivo efficacy studies, assessment of pharmacodynamic biomarkers, brain penetration and distribution studies, exploration of specific physiological responses, and assessment of compound specificity and selectivity for this particular molecule did not yield any relevant results.

Therefore, it is not possible to provide the requested article on the medicinal chemistry and pharmacological investigations of this compound in preclinical research as per the specified outline. The available scientific literature does not appear to contain the necessary data to populate the sections on:

Assessment of Compound Specificity and Selectivity in Preclinical Biological Systems

Without any research findings on this specific compound, an accurate and informative article that adheres to the user's strict instructions cannot be generated. Research on related oxazole and piperidine-containing compounds exists, but the user's request was to focus solely on "this compound".

Structure Activity Relationship Sar Studies of 5 Tert Butyl 2 Piperidin 4 Yl Oxazole Derivatives

Elucidation of Pharmacophoric Elements and Key Functional Groups

The fundamental structure of 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole comprises three key pharmacophoric elements: the oxazole (B20620) ring, the tert-butyl group, and the piperidin-4-yl moiety. The oxazole ring acts as a central scaffold, providing a rigid framework for the spatial orientation of the other functional groups. nih.gov Its nitrogen and oxygen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets.

The tert-butyl group, a bulky and lipophilic moiety, is crucial for establishing van der Waals interactions and fitting into specific hydrophobic pockets of target proteins. The piperidin-4-yl group, with its basic nitrogen atom, can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding site. This moiety also provides a point for further substitution to modulate the compound's physicochemical properties and target selectivity.

Impact of the tert-Butyl Group on Ligand-Target Binding and Affinity

The tert-butyl group at the 5-position of the oxazole ring plays a pivotal role in the binding affinity of these derivatives. Its significant steric bulk can enhance selectivity by preventing the molecule from binding to off-target sites that cannot accommodate its size. Research on related 2,5-disubstituted oxazoles has demonstrated that bulky substituents can significantly influence biological activity. For instance, in a series of antimicrobial 2-tert-butyloxazole derivatives, the presence of this group was found to be important for their activity.

Role of the Piperidin-4-yl Moiety in Modulating Activity and Selectivity

The piperidin-4-yl moiety at the 2-position of the oxazole ring is a key determinant of the pharmacological profile of these compounds. The basic nitrogen of the piperidine (B6355638) ring is often essential for forming salt bridges with acidic amino acid residues, such as aspartate or glutamate, in the active site of target proteins. This interaction can significantly contribute to the binding affinity.

Contribution of the Oxazole Ring System to Molecular Recognition and Activity

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This ring system is a valuable scaffold in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

The oxazole ring also serves as a bioisosteric replacement for other five-membered heterocyclic rings, such as thiazole (B1198619) or imidazole, allowing for the fine-tuning of a compound's electronic and steric properties. The specific arrangement of the heteroatoms in the oxazole ring influences its dipole moment and electrostatic potential, which are critical for molecular recognition and binding affinity.

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the piperidine ring and potentially on the oxazole ring itself, although the latter is less commonly modified in this scaffold.

As previously mentioned, N-alkylation or N-acylation of the piperidine nitrogen can dramatically alter the compound's properties. For example, the introduction of a bulky aromatic group on the piperidine nitrogen might enhance binding to a hydrophobic sub-pocket in the target protein, thereby increasing potency. Conversely, a smaller, more polar substituent could improve aqueous solubility and pharmacokinetic properties.

The following table illustrates the antimicrobial activity of some 2-tert-butyloxazole derivatives, highlighting the effect of different substituents on the 4-position of the oxazole ring. While not the exact scaffold of interest, it provides insight into how substitutions on the oxazole ring can impact biological activity.

CompoundR Group (at position 4)Zone of Inhibition (mm) - B. subtilisZone of Inhibition (mm) - S. aureusZone of Inhibition (mm) - E. coliZone of Inhibition (mm) - K. pneumoniae
194-chlorophenyl
204-bromophenyl

**Moderate Activity, ***High Activity. Data adapted from a study on the antimicrobial activity of 2-tert-butyloxazole derivatives.

Identification of Structural Modifications for Optimized Potency and Desired Pharmacological Profiles

Based on the SAR principles discussed, several structural modifications can be proposed to optimize the potency and pharmacological profile of this compound derivatives.

Modification of the tert-Butyl Group: Systematic replacement of the tert-butyl group with other bulky alkyl or cycloalkyl groups could lead to improved binding affinity and selectivity. Exploring bioisosteres that mimic the steric bulk but alter the electronic properties might also be beneficial.

N-Substitution of the Piperidine Moiety: A diverse library of substituents on the piperidine nitrogen should be synthesized and tested. This could include small alkyl groups, arylalkyl groups, and heterocyclic moieties to probe for additional binding interactions and to modulate physicochemical properties.

Introduction of Substituents on the Piperidine Ring: Placing substituents on the carbon atoms of the piperidine ring could introduce new chiral centers and provide a more defined three-dimensional structure for interaction with the target, potentially increasing stereoselectivity.

Bioisosteric Replacement of the Oxazole Ring: While the oxazole ring is a key feature, exploring other five-membered heterocycles like thiazole, imidazole, or pyrazole (B372694) could lead to compounds with different electronic distributions and improved biological activities.

Through a systematic and iterative process of designing, synthesizing, and biologically evaluating new derivatives based on these modifications, it is possible to develop compounds with optimized potency, selectivity, and desirable pharmacokinetic properties for a range of therapeutic applications.

Molecular Mechanisms and Target Engagement of 5 Tert Butyl 2 Piperidin 4 Yl Oxazole

Identification and Validation of Specific Molecular Targets

The characterization of molecular targets for 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole has centered on its interactions with enzymes, particularly proteases. While the broader class of oxazole-containing compounds has been investigated against various targets, specific data for this molecule points towards a primary mechanism involving protease agonism.

Based on available scientific literature, this compound has not been extensively profiled or identified as a direct inhibitor of the kinases p38alpha MAP kinase, Akt, VEGFR-2, or IRAK-4. Research into kinase inhibition has often focused on other heterocyclic scaffolds. For instance, different series of compounds, such as those with 1,2,4-oxadiazole-5-one or 1,2,5-oxadiazole-2-oxide cores, have been investigated for their potential to inhibit kinases like p38 MAPK and VEGFR-2, respectively mdpi.commdpi.com. However, these findings are related to distinct chemical classes and not directly to this compound.

Significant research has identified close analogs of this compound as a novel class of agonists for Human Caseinolytic Protease P (HsClpP). nih.govmatilda.sciencefigshare.com HsClpP plays a critical role in maintaining mitochondrial homeostasis, and its chemical agonism is recognized as a potential therapeutic strategy. nih.govmatilda.science

A study focused on 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, a structurally similar class of compounds, demonstrated potent agonistic activity on HsClpP. nih.gov One notable compound from this class, SL44, was found to be a potent agonist in an α-casein hydrolysis assay. nih.gov The activation of HsClpP by these compounds represents a key molecular mechanism. nih.govnih.gov This agonism leads to the degradation of essential mitochondrial proteins, such as respiratory chain complex subunits, ultimately inducing apoptosis in cancer cells. nih.gov

Table 1: Biological Activity of HsClpP Agonists
CompoundTargetActivity Metric (EC₅₀)Reference
SL44HsClpP1.30 µM nih.gov
ADX-47273 (Hit Compound)HsClpPHigher than SL44 nih.gov

Beyond the well-documented agonism of HsClpP, there is limited specific information in the reviewed literature regarding other primary enzyme or receptor interactions for this compound itself. The primary focus of recent studies has been on elucidating its role as a ClpP activator. nih.govnih.gov

Biophysical Characterization of Ligand-Target Interactions

The binding mode of ligands to their molecular targets is defined by a combination of specific intermolecular forces. For compounds related to this compound, both hydrogen bonding and hydrophobic interactions are critical for target engagement and activity.

While a specific crystal structure of this compound bound to its target is not detailed in the available literature, the chemical structure allows for key hydrogen bonding. The piperidine (B6355638) moiety contains a secondary amine (NH group) that can act as a hydrogen bond donor. This feature is crucial for anchoring the ligand within the binding site of a target protein. In studies of selective ClpP agonists, differentiated ligand binding is attributed to interactions with specific amino acid pairs, such as crossed "tyrosine/histidine" residues, which can participate in hydrogen bonding networks. nih.gov

Assessment of π–π Stacking and Other Aromatic Interactions

The potential for this compound to engage in π–π stacking and other aromatic interactions is primarily dictated by the electronic properties of its oxazole (B20620) ring. The oxazole moiety, being a five-membered aromatic heterocycle, possesses a π-electron system that could theoretically interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan, histidine) within a biological target's binding site.

However, the likelihood and strength of such interactions are influenced by several factors. The electron-donating nature of the tert-butyl group at the 5-position of the oxazole ring can modulate the electron density of the aromatic system. This alteration could influence its ability to participate in favorable π–π stacking, which often relies on a complementary electronic character between the interacting rings (e.g., an electron-rich ring stacking with an electron-poor one).

Furthermore, the geometry of the binding pocket is crucial. For an effective π–π stacking interaction to occur, the oxazole ring must be able to adopt a parallel or near-parallel orientation with an aromatic side chain of the target protein. Without a known crystal structure or detailed molecular modeling studies of this compound bound to a specific target, any discussion of π–π stacking remains speculative.

Other aromatic interactions, such as cation-π interactions, could also be considered. The nitrogen atom in the piperidine ring can be protonated at physiological pH, acquiring a positive charge. If this charged piperidine moiety is positioned correctly relative to an aromatic ring in the binding site, a favorable cation-π interaction could contribute to the binding affinity.

Table 1: Potential Aromatic Interactions of this compound

Interaction Type Involved Moiety Potential Interacting Residues Requirements for Interaction
π–π Stacking Oxazole Ring Phenylalanine, Tyrosine, Tryptophan, Histidine Parallel or near-parallel orientation of aromatic rings

Role of Van der Waals Forces in Binding Affinity

The sizable and non-polar tert-butyl group is a key contributor to van der Waals interactions. Its large surface area allows for extensive contact with hydrophobic residues (e.g., leucine (B10760876), isoleucine, valine, alanine) in a binding pocket. The hydrophobic effect, driven by the displacement of water molecules from the binding interface, would further stabilize such interactions.

While individually weak, the cumulative effect of numerous van der Waals interactions across the entire molecule can be substantial. For a molecule like this compound, the sum of these forces is likely a primary driver of its binding energy, alongside any specific polar or aromatic interactions that may occur.

Downstream Signaling Pathway Modulation

Without identification of a specific biological target for this compound, a definitive description of its impact on downstream signaling pathways is not possible. The modulation of any signaling cascade is contingent upon the function of the protein to which the compound binds.

For instance, if the compound were to inhibit a specific kinase, it would lead to a decrease in the phosphorylation of that kinase's downstream substrates, thereby attenuating the signal transduction of that pathway. Conversely, if it were to act as an agonist for a G-protein coupled receptor (GPCR), it would trigger the activation of associated G-proteins and subsequent second messenger systems (e.g., cAMP, IP3/DAG).

Given the prevalence of oxazole and piperidine moieties in centrally active agents, one could speculate that potential targets might include receptors or enzymes within the central nervous system. However, this remains purely hypothetical without supporting experimental data. Elucidating the downstream effects of this compound would first require target identification and validation studies, followed by cellular assays to measure changes in key signaling molecules.

Computational Chemistry Applications in the Research and Development of 5 Tert Butyl 2 Piperidin 4 Yl Oxazole

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov These simulations are crucial in the early stages of drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Prediction of Binding Modes and Conformations

Molecular docking simulations explore the conformational space of the ligand within the binding site of a target protein, predicting the most stable binding poses. The process involves sampling a large number of possible orientations and conformations of the ligand and scoring them based on a function that approximates the binding free energy. The resulting low-energy poses represent the most likely binding modes.

For a compound featuring a piperidine (B6355638) ring and an oxazole (B20620) core, docking studies would reveal how these moieties orient themselves within the receptor's active site. For instance, the piperidine ring might adopt a chair conformation to fit into a hydrophobic pocket, while the oxazole's nitrogen and oxygen atoms could act as hydrogen bond acceptors. The bulky tert-butyl group would likely favor a large, non-polar cavity. These predictions are validated by comparing the calculated interaction energies and binding profiles of various conformations. nih.gov

Illustrative Data from Molecular Docking of an Analogous Compound

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5A lower value indicates a stronger predicted binding interaction.
Predicted Ki (nM) 85The predicted inhibition constant, derived from binding affinity.
Ligand Conformation ExtendedThe predicted shape of the ligand within the binding site.
Key Interactions Hydrogen Bonds, Hydrophobic InteractionsThe primary forces stabilizing the ligand-receptor complex.

Identification of Key Residues for Ligand Recognition

A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are essential for ligand recognition. mdpi.com By analyzing the top-scoring docking poses, researchers can pinpoint which residues form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or electrostatic interactions with the ligand.

In a hypothetical docking of 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole, the simulation might predict that the piperidine nitrogen forms a crucial hydrogen bond with an aspartic acid residue, while the tert-butyl group is surrounded by hydrophobic residues like leucine (B10760876) and valine. This information is vital for understanding the structure-activity relationship (SAR) and for designing modifications to the ligand that could enhance binding affinity and selectivity.

Table of Hypothetical Key Residue Interactions

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Piperidine NHASP-129Hydrogen Bond2.9
Oxazole OxygenSER-210Hydrogen Bond3.1
tert-Butyl GroupLEU-88, VAL-92HydrophobicN/A
Oxazole RingPHE-205Pi-Pi Stacking4.5

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govresearchgate.net MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon ligand binding. mdpi.com

Study of Ligand-Protein Complex Stability

After a promising binding pose is identified through docking, MD simulations are performed to evaluate its stability. The ligand-protein complex is placed in a simulated physiological environment (including water and ions), and the atomic motions are calculated over a period of nanoseconds or even microseconds. mdpi.com The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position over the course of the simulation. A stable complex will exhibit minimal fluctuations in its RMSD values, indicating that the ligand remains securely bound in its predicted pose. mdpi.com

Analysis of Conformational Changes Upon Binding

Ligand binding is not a rigid lock-and-key process; both the protein and the ligand can undergo significant conformational changes to achieve an optimal fit—a concept known as "induced fit." MD simulations can capture these subtle yet critical adjustments. For example, the binding of a ligand might cause a flexible loop region near the active site to close over the ligand, shielding it from the solvent and strengthening the interaction. Analysis of the simulation trajectory can reveal changes in protein secondary structure or shifts in the relative positions of key domains, providing a more complete understanding of the binding mechanism. nih.gov

Pharmacophore Modeling for Design of Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target receptor is unknown or when researchers want to identify novel scaffolds with similar biological activity. rsc.orgnih.gov A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. nih.govresearchgate.netmdpi.com

A pharmacophore model for a target is typically generated by aligning a set of known active molecules and identifying their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers. For a series of active oxazole-piperidine compounds, a model might consist of a hydrophobic feature (representing the tert-butyl group), a hydrogen bond acceptor (the oxazole oxygen), and a positive ionizable feature (the piperidine nitrogen).

This validated pharmacophore model can then be used as a 3D query to screen large chemical databases for new molecules that match the required features and spatial arrangement. This virtual screening approach allows for the rapid identification of structurally diverse compounds that are likely to be active, paving the way for the design and synthesis of novel ligands with improved properties. nih.gov

Derivation of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that a group of molecules exhibiting similar biological activity likely share common structural features, known as a pharmacophore, that are essential for their interaction with the target receptor. The process involves aligning a set of active compounds and identifying the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

In the context of this compound and its analogs, a ligand-based pharmacophore model would be developed by first gathering a series of structurally related compounds with known biological activities. The three-dimensional conformations of these molecules would then be generated and superimposed to identify the common chemical features responsible for their activity. For instance, studies on various heterocyclic compounds, including those with oxazole moieties, have successfully employed this technique to create predictive pharmacophore models researchgate.net. These models serve as three-dimensional queries for virtual screening to identify novel compounds with the desired biological activity.

FeatureDescriptionPotential Role in this compound
Hydrogen Bond Acceptor An atom or group of atoms that can accept a hydrogen bond.The nitrogen and oxygen atoms in the oxazole ring, and the nitrogen in the piperidine ring.
Hydrogen Bond Donor An atom or group of atoms that can donate a hydrogen bond.The secondary amine in the piperidine ring.
Hydrophobic Group A nonpolar group that avoids interaction with water.The tert-butyl group.
Positive Ionizable A group that can carry a positive charge at physiological pH.The piperidine nitrogen.

Application in Virtual Screening and Library Design

Once a pharmacophore model is established, it can be used as a filter in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. For a scaffold like 2-(piperidin-4-yl)oxazole, virtual screening can identify new derivatives with potentially improved potency or selectivity.

Virtual screening is not limited to pharmacophore-based approaches; it can also be structure-based if the target protein structure is known. In such cases, molecular docking simulations are used to predict the binding mode and affinity of compounds within the target's active site. Studies on piperidine-based small molecules have demonstrated the utility of virtual screening in identifying potential therapeutic agents for various diseases sciengpub.ir. Furthermore, the insights gained from virtual screening can guide the design of focused chemical libraries with a higher probability of containing active compounds.

Screening MethodPrincipleApplication to this compound
Ligand-Based Virtual Screening Uses a pharmacophore model or the structure of a known active ligand to find similar compounds.Identifies novel compounds with similar chemical features to active 2-(piperidin-4-yl)oxazole analogs.
Structure-Based Virtual Screening Docks a library of compounds into the 3D structure of a biological target to predict binding affinity.Prioritizes compounds from a database that are predicted to bind strongly to a specific target of interest.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular descriptors affect activity, QSAR models can predict the potency of novel compounds before they are synthesized. These descriptors can be physicochemical, electronic, or steric in nature.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a particular biological target. For example, 2D- and 3D-QSAR studies on oxadiazole-ligated pyrrole (B145914) derivatives have successfully identified key structural fragments required for their antitubercular activity nih.gov. Similarly, QSAR models have been developed for piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase researchgate.net. These studies provide a framework for how QSAR could be applied to the this compound scaffold to guide the design of more potent derivatives.

QSAR DescriptorTypeRelevance to this compound
LogP PhysicochemicalInfluences hydrophobicity and membrane permeability.
Molecular Weight PhysicochemicalRelates to the size of the molecule.
Topological Polar Surface Area (TPSA) PhysicochemicalCorrelates with drug transport properties.
Dipole Moment ElectronicDescribes the polarity of the molecule.
Steric Hindrance StericThe tert-butyl group can influence binding through its size and shape.

In Silico ADMET Prediction (Focus on principles and methodologies, not specific values)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to have poor pharmacokinetic profiles. These models are built using large datasets of experimental data and employ a variety of computational methods, including rule-based systems and machine learning algorithms.

For this compound, in silico ADMET prediction would involve calculating a range of molecular descriptors and using them as input for predictive models. For instance, the Lipinski's Rule of Five is a commonly used filter to assess drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. More sophisticated models can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes. Studies on piperidine-based inhibitors have shown that the majority of such compounds can demonstrate favorable physicochemical properties and high gastrointestinal absorption with low predicted toxicity researchgate.net.

ADMET PropertyPrediction MethodologyImportance in Drug Development
Absorption Models based on physicochemical properties (e.g., solubility, permeability).Determines how well a drug is absorbed into the bloodstream, particularly after oral administration.
Distribution QSAR models for plasma protein binding and blood-brain barrier penetration.Affects where the drug goes in the body and its concentration at the target site.
Metabolism Prediction of interactions with metabolic enzymes like Cytochrome P450s.Influences the drug's half-life and the formation of potentially toxic metabolites.
Excretion Models for renal clearance and interaction with transporters.Determines how the drug and its metabolites are removed from the body.
Toxicity Alerts for structural motifs associated with toxicity (e.g., Ames mutagenicity).Identifies potential safety concerns early in the development process.

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental three-dimensional structure of a biological target is unavailable, homology modeling can be used to build a predictive model. This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein, and then building a model of the target based on the template's structure.

If this compound were found to be active against a novel target for which no experimental structure exists, homology modeling would be a crucial first step in enabling structure-based drug design. For example, homology modeling has been used to construct the 3D structure of proteins to identify potential inhibitors, including those with oxazole scaffolds researchgate.net. Once a reliable homology model is generated, it can be used for molecular docking studies to understand the binding interactions of this compound and to guide the design of new analogs with improved affinity.

Step in Homology ModelingDescription
Template Selection Identifying one or more known protein structures with significant sequence similarity to the target protein.
Sequence Alignment Aligning the amino acid sequence of the target protein with the template(s).
Model Building Building the three-dimensional model of the target protein based on the aligned template structure.
Model Refinement and Validation Optimizing the geometry of the model and assessing its quality using various validation tools.

Design and Synthesis of Analogues and Derivatives of 5 Tert Butyl 2 Piperidin 4 Yl Oxazole

Rational Design Strategies for Lead Optimization and Diversification

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create more biologically active and less toxic derivatives of a lead compound. tandfonline.com For a molecule like 5-(tert-butyl)-2-(piperidin-4-yl)oxazole, several strategies can be employed to optimize its structure. These approaches focus on systematically modifying the core structure to improve interactions with its biological target and enhance its drug-like properties. Key strategies include making discrete, well-understood structural changes to the molecule's core components: the oxazole (B20620) ring, the piperidine (B6355638) ring, and the tert-butyl substituent.

Systematic Bioisosteric Replacements on the Oxazole and Piperidine Moieties

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This strategy is widely used to improve a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and solubility. sci-hub.senih.gov For this compound, systematic bioisosteric replacements can be explored for each of its key structural components.

Oxazole Moiety: The oxazole ring can be replaced with other five-membered heterocycles to modulate electronic distribution, hydrogen bonding capacity, and metabolic stability. nih.gov Potential bioisosteres include thiazole (B1198619), which introduces a sulfur atom, or various regioisomers of oxadiazole and triazole, which alter the number and position of nitrogen atoms. nih.govnih.gov These changes can fine-tune the interaction of the core with its target protein.

Piperidine Moiety: The piperidine ring is a common feature in many drugs, but it can be a site of metabolism. cambridgemedchemconsulting.com Replacing it with other saturated heterocycles can alter basicity (pKa), polarity, and metabolic fate. cambridgemedchemconsulting.com Bioisosteres such as morpholine (B109124) (introducing an oxygen atom) or piperazine (B1678402) (introducing a second nitrogen atom) can modify the molecule's solubility and hydrogen bonding potential. blumberginstitute.org Constrained bicyclic or spirocyclic amines, like azaspiro[3.3]heptane, have also emerged as effective piperidine mimetics that can improve metabolic stability and explore different exit vectors. cambridgemedchemconsulting.comresearchgate.net

tert-Butyl Moiety: The lipophilic tert-butyl group can be replaced to modify lipophilicity and metabolic stability.

The following table summarizes potential bioisosteric replacements for the core scaffold.

Original MoietyPotential Bioisostere(s)Rationale for Replacement
OxazoleThiazole, Isoxazole (B147169), 1,2,4-Oxadiazole, 1,3,4-Oxadiazole (B1194373), TriazoleModulate electronic properties, hydrogen bond acceptance, and metabolic stability. nih.govnih.gov
PiperidinePyrrolidine, Morpholine, Piperazine, Azaspiro[3.3]heptaneAlter basicity, polarity, solubility, and metabolic stability; explore new interaction vectors. cambridgemedchemconsulting.comblumberginstitute.orgresearchgate.net
tert-ButylCyclopropyl (B3062369), Trifluoromethyl, PhenylModify size, lipophilicity, and metabolic profile.

Scaffold Hopping to Explore Alternative Ring Systems

Scaffold hopping is a more radical design strategy that aims to identify isofunctional molecules with entirely different core structures. nih.gov The goal is to retain the key pharmacophoric features and their spatial orientation while accessing novel chemical space. This can lead to compounds with significantly improved properties or a distinct intellectual property profile. niper.gov.in

For this compound, a scaffold hopping approach might replace the central oxazole-piperidine linkage with a different bicyclic or fused heterocyclic system that maintains a similar three-dimensional arrangement of key functional groups. For instance, replacing the oxazole with an electron-deficient ring like a pyrazole (B372694) or pyridine (B92270) has been shown to enhance metabolic stability in other chemical series. nih.gov An extensive scaffold-hopping exercise, often guided by computational modeling, can lead to the identification of preclinical candidates with improved solubility and other developable properties. dundee.ac.uk

Original ScaffoldPotential New ScaffoldRationale
2-(Piperidin-4-yl)oxazole7-(Piperidin-4-yl)imidazo[1,2-a]pyrimidineRetain key interaction points while altering core physicochemical properties and exploring new intellectual property. dundee.ac.uk
2-(Piperidin-4-yl)oxazole3-(Piperidin-4-yl)indazoleIntroduce a different aromatic bicyclic system to improve metabolic stability or potency. nih.gov
5-tert-Butyloxazole5-tert-Butyl-4H-1,2,4-triazole or 2-tert-Butyl-1,3,4-oxadiazoleReplace the oxazole ring to increase microsomal stability while retaining the substituent. nih.gov

Combinatorial Library Synthesis Approaches for High-Throughput Screening

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse analogues for high-throughput screening (HTS). nih.gov Mixture-based combinatorial libraries, in particular, allow for the assessment of millions of compounds by testing a much smaller number of samples. nih.gov A solid-phase synthesis approach is often employed, which simplifies purification and allows for the systematic introduction of diverse building blocks. mdpi.comnih.gov

A potential combinatorial library synthesis for analogues of this compound could be designed with several points of diversification. For example, a piperidine scaffold could be attached to a solid support, followed by the sequential addition of different chemical building blocks to explore a wide range of substituents.

Hypothetical Combinatorial Synthesis Scheme:

Scaffold Attachment: An N-protected 4-aminopiperidine (B84694) is attached to a solid-phase resin.

Diversification Point 1 (R1): The piperidine nitrogen is deprotected and reacted with a library of diverse aldehydes via reductive amination or with various acyl chlorides to introduce a wide range of substituents.

Diversification Point 2 (R2): The 4-amino group is acylated with a library of carboxylic acids.

Cyclization and Cleavage: The resulting intermediate undergoes cyclization to form the oxazole ring, followed by cleavage from the resin to release the final library of compounds.

This approach would allow for the rapid exploration of structure-activity relationships by systematically varying substituents around the core scaffold.

Diversification PointBuilding BlocksResulting Modification
R1 (on Piperidine-N)Library of aldehydes, acyl chlorides, sulfonyl chloridesIntroduces diverse alkyl, aryl, acyl, and sulfonyl groups.
R2 (at Oxazole-5 position)Library of α-bromoketones or amino acidsGenerates analogues with various substituents in place of the tert-butyl group.
R3 (at Oxazole-2 position)Library of carboxylic acidsCreates different 2-substituted oxazoles (if the piperidine is introduced later).

Targeted Synthesis of Specific Analogues for SAR Probing

Following the identification of initial "hits" from high-throughput or combinatorial screening, targeted synthesis of specific analogues is crucial for elucidating detailed structure-activity relationships (SAR). researchgate.net This phase involves the rational design and synthesis of a smaller, focused set of compounds to probe the importance of specific structural features identified in the initial screen. news-medical.net

For instance, if initial results suggest that a halogenated phenyl group at the R1 position on the piperidine nitrogen is beneficial, a series of analogues with different halogens (F, Cl, Br) at various positions (ortho, meta, para) on the phenyl ring would be synthesized. Similarly, if replacing the oxazole with a 1,3,4-oxadiazole leads to improved activity, a set of derivatives exploring different substituents at the 2- and 5-positions of the new oxadiazole ring would be prepared. nih.gov

The synthesis of these targeted oxazole derivatives can be achieved through various established methods, such as the reaction of α-bromoketones with amides followed by cyclization, or the coupling of diazoketones with amides. semanticscholar.orgnih.gov These focused libraries help to build a detailed understanding of the steric, electronic, and conformational requirements for optimal biological activity.

Evaluation of Structure-Activity and Structure-Property Relationships within Analogue Series

The final step in the iterative process of lead optimization is the comprehensive evaluation of the synthesized analogues to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.net SAR studies correlate specific changes in a molecule's structure with its biological potency and selectivity. researchgate.netnih.gov For example, a series of compounds might reveal that bulky, lipophilic groups at the 5-position of the oxazole ring are essential for activity, while the substituent on the piperidine nitrogen primarily influences selectivity against related targets.

SPR analysis, on the other hand, examines how structural modifications affect the physicochemical and pharmacokinetic properties of the compounds. nih.govbenthamscience.com Key properties evaluated include:

Solubility: Crucial for oral absorption and formulation. Introducing polar groups or basic centers can improve aqueous solubility. dundee.ac.uk

Lipophilicity (LogP/LogD): Affects cell permeability, plasma protein binding, and metabolism. This property must be carefully balanced to ensure good absorption without excessive metabolic liability.

Metabolic Stability: Assessed using in vitro assays with liver microsomes or hepatocytes to identify metabolically labile spots on the molecule.

Permeability: Measured to predict a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

By integrating SAR and SPR data, medicinal chemists can make informed decisions to design the next generation of analogues, aiming for a balanced profile of high potency, good selectivity, and favorable drug-like properties. nih.gov

Hypothetical SAR/SPR Data Table for a Focused Analogue Series:

CompoundR1 (on Piperidine-N)R2 (at Oxazole-5)Potency (IC50, nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½, min)
Lead Htert-Butyl501530
Analogue 1 Methyltert-Butyl452028
Analogue 2 4-Fluorobenzyltert-Butyl10565
Analogue 3 HCyclopropyl2503545
Analogue 4 4-FluorobenzylCyclopropyl951275

This type of data allows researchers to deduce, for example, that a 4-fluorobenzyl group at R1 enhances potency and metabolic stability, while replacing the tert-butyl group at R2 with a smaller cyclopropyl group is detrimental to potency. This iterative cycle of design, synthesis, and evaluation is fundamental to advancing a lead compound toward a clinical candidate.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Oxazole-Piperidine Containing Compounds

The oxazole (B20620) and piperidine (B6355638) moieties are recognized as "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities. arizona.edumdpi.com Derivatives of these heterocyclic systems have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) modulating agents. arizona.eduresearchgate.netnih.gov Future research on compounds like 5-(tert-butyl)-2-(piperidin-4-yl)oxazole will likely focus on identifying and validating novel biological targets to expand their therapeutic applications.

The exploration could extend to targets that are currently underexploited in drug discovery. For instance, the role of oxazole-piperidine derivatives could be investigated against novel protein-protein interactions, epigenetic modifiers, or specific isoforms of well-known enzyme families that are implicated in disease. High-throughput screening campaigns against diverse target panels, combined with chemoproteomics, could uncover unexpected activities and new mechanisms of action for this class of compounds. acs.org

Table 1: Potential Areas for Novel Biological Target Exploration

Target Class Potential Therapeutic Area Rationale
Kinases Oncology, Inflammation Many kinase inhibitors incorporate heterocyclic scaffolds; new derivatives could target mutant or resistant kinase isoforms.
G-Protein Coupled Receptors (GPCRs) CNS Disorders, Metabolic Diseases The piperidine moiety is a common feature in many CNS-active drugs that target GPCRs. arizona.edu
Proteases Infectious Diseases, Oncology Exploring inhibition of novel viral or bacterial proteases, or human proteases involved in cancer progression.
Ion Channels Neurological Disorders, Cardiovascular Disease Piperidine-containing compounds have shown activity at various ion channels.
Epigenetic Targets Oncology, Rare Diseases Investigating modulation of enzymes like histone deacetylases (HDACs) or methyltransferases.

Development of Innovative and Sustainable Synthetic Methodologies

While classical methods for synthesizing oxazole and piperidine rings are well-established, future research will prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic routes. nih.govnih.gov Innovations in synthetic organic chemistry can facilitate the rapid generation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies.

Key areas for methodological improvement include:

Green Chemistry Approaches : Utilizing safer solvents, reducing the number of synthetic steps, and designing reactions with higher atom economy to minimize waste. researchgate.net

Catalysis : Developing novel metal- or organo-catalysts to achieve higher yields and stereoselectivity, particularly for modifications to the piperidine ring. nih.gov

Flow Chemistry : Implementing continuous flow processes for safer, more scalable, and automated synthesis, which can be particularly advantageous for multi-step syntheses.

Photoredox and Electrochemical Synthesis : Using light or electricity to drive chemical reactions under mild conditions, offering alternative pathways to complex molecular architectures. acs.org

Table 2: Comparison of Synthetic Methodologies

Feature Traditional Batch Synthesis Innovative & Sustainable Synthesis
Reaction Conditions Often requires harsh conditions (high temp/pressure). nih.gov Mild conditions, ambient temperature and pressure.
Scalability Can be challenging and hazardous to scale up. More readily and safely scalable.
Waste Generation Can produce significant solvent and reagent waste. Minimized waste through catalysis and atom economy.
Stereocontrol May require chiral auxiliaries or resolution steps. Can achieve high stereoselectivity through asymmetric catalysis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-make-test-analyze cycle. nih.govmednexus.org For this compound, these computational tools can be leveraged to design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future applications of AI/ML in this context include:

Predictive Modeling : Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. nih.gov

De Novo Design : Employing generative models to design entirely new molecules based on the oxazole-piperidine scaffold that are optimized for binding to a specific biological target. nih.govpremierscience.com

ADMET Prediction : Screening virtual compounds for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize candidates with a higher likelihood of success in clinical development. nih.gov

Virtual Screening : Efficiently screening massive virtual libraries of compounds to identify those with a high probability of binding to a target of interest. premierscience.com

Table 3: AI/ML Applications in Drug Discovery

AI/ML Technique Application for Compound Optimization Potential Outcome
Machine Learning (e.g., Random Forest, SVM) Predicting ADMET properties and biological activity (QSAR). mednexus.org Prioritization of candidates with favorable drug-like properties.
Deep Learning (e.g., Neural Networks) De novo drug design; predicting drug-target interactions. nih.govpremierscience.com Generation of novel, potent, and specific molecular structures.
Graph Neural Networks (GNNs) Analyzing molecular structures to predict physicochemical properties and bioactivity. nih.gov Enhanced accuracy in predicting molecular behavior.

Application of Advanced Imaging Techniques for In Vivo Target Engagement Studies

Confirming that a drug candidate interacts with its intended biological target within a living organism is a critical step in preclinical development. Advanced imaging techniques offer non-invasive methods to visualize and quantify this target engagement in real-time. Future studies on this compound could involve creating specialized analogs suitable for these imaging modalities.

For example, a derivative of the compound could be labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) for use in Positron Emission Tomography (PET) scanning. This would allow researchers to visualize the compound's distribution throughout the body and measure its binding to the target protein in the brain or other organs. researchgate.net Similarly, fluorescently labeling the compound could enable its use in microscopy-based techniques to study target engagement at the cellular and subcellular level. researchgate.net These studies provide invaluable information on whether the drug reaches its target at sufficient concentrations to exert a therapeutic effect.

Collaborative Research Initiatives Between Academic Institutions and Pharmaceutical Industry

The journey of a promising compound from the laboratory to the clinic is complex, expensive, and requires a diverse range of expertise. acs.orgnih.gov Future development of this compound and its derivatives would be significantly accelerated through strategic collaborations between academic research institutions and the pharmaceutical industry. doi.org

These partnerships create a symbiotic relationship where academic labs can contribute deep knowledge of disease biology, novel target identification, and innovative chemistry, while industry partners provide essential resources and expertise in drug development, including high-throughput screening, toxicology, regulatory affairs, and clinical trial management. acs.orgresearchgate.net Such collaborations are viewed as a key driver of pharmaceutical innovation, pooling resources and knowledge to de-risk projects and ultimately accelerate the delivery of new medicines to patients. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving condensation reactions between tert-butyl-substituted precursors and piperidine derivatives. Key steps include refluxing in ethanol or DMF with catalysts like Pd/C or bases (e.g., NaOH) . Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF-EtOH mixtures) to enhance crystallinity .
  • Critical Parameters : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR : Analyze tert-butyl singlet (~1.3 ppm, 9H) and oxazole/piperidine proton splitting patterns .
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group and piperidine ring conformation (e.g., chair vs. boat) .
  • HRMS : Confirm molecular weight (e.g., 236.19 g/mol) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods due to potential respiratory irritation .
  • First Aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation if irritation persists .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity and biological activity?

  • Steric Effects : The bulky tert-butyl group stabilizes the oxazole ring against nucleophilic attacks but may hinder binding to biological targets .
  • Bioactivity : Modulates lipophilicity, enhancing blood-brain barrier penetration in neurological studies. Compare analogs with smaller alkyl groups (e.g., methyl) to assess activity trade-offs .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values in cancer assays)?

  • Experimental Design :

  • Standardize cell lines (e.g., HeLa vs. MCF-7) and assay conditions (pH, serum concentration) .
  • Validate purity (>95% via HPLC) to exclude impurities as confounding factors .
    • Mechanistic Studies : Use siRNA knockdown or competitive binding assays to verify target specificity .

Q. How can computational modeling predict the compound’s interaction with enzyme active sites?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Scale-Up Issues : Racemization risks during piperidine ring functionalization. Mitigate via low-temperature reactions (<0°C) and chiral catalysts (e.g., BINAP-Pd) .
  • Analytical QC : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.